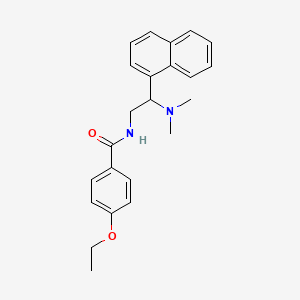

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide, also known as AN-152 or AEZS-108, is a small molecule drug candidate that has been developed for the treatment of cancer. It is a targeted cytotoxic agent that selectively binds to luteinizing hormone-releasing hormone (LHRH) receptors that are overexpressed on cancer cells.

Scientific Research Applications

Medicinal Chemistry and Imaging

Compounds with structural features similar to N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzamide have been explored for their potential in medicinal chemistry, particularly in the development of imaging agents. For instance, iodobenzamide analogues with fused naphthalene systems have been synthesized and studied for their ability to image central nervous system D-2 dopamine receptors, showcasing the versatility of naphthalene derivatives in specific receptor localization and imaging agent development (Murphy et al., 1990). This research indicates the potential utility of structurally similar compounds in creating novel imaging agents for neurological studies.

Alzheimer's Disease Research

In Alzheimer's disease research, derivatives of naphthalene, such as 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, have been used in conjunction with positron emission tomography to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This approach has facilitated non-invasive diagnostic assessments and monitoring of disease progression, highlighting the role of naphthalene-based compounds in advancing Alzheimer's disease research (Shoghi-Jadid et al., 2002).

Fluorescence Probes and Sensors

Naphthalene derivatives have also found applications as fluorescence probes for biological and chemical sensing. For example, a naphthalene-based fluorescent probe has been developed for the selective imaging of zinc distribution in cells and plant tissues. Such probes enable high-resolution fluorescence imaging, which is crucial for understanding the role of zinc and other ions in biological processes (Lee et al., 2015). This area of research exemplifies the potential of naphthalene and related compounds in creating sensitive and selective sensors for various analytes.

properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-4-27-19-14-12-18(13-15-19)23(26)24-16-22(25(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKCLZPHNPSECB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylsulfamoyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369229.png)

![4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B2369237.png)

![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)

![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)